molecular formula C16H15Cl2NO B312298 3,4-dichloro-N-mesitylbenzamide

3,4-dichloro-N-mesitylbenzamide

Cat. No.: B312298
M. Wt: 308.2 g/mol
InChI Key: DFASRHYXNNGORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-mesitylbenzamide is a chemical compound of significant interest in specialized organic and medicinal chemistry research. This benzamide derivative features a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen, which can impart significant steric hindrance and influence the compound's conformation and physicochemical properties. This structural characteristic makes it a valuable intermediate for investigating structure-activity relationships (SAR), particularly in the development of novel small-molecule probes. Researchers utilize this compound in exploratory studies, which may include the design and synthesis of potential modulators for various biological targets. Its application is strictly confined to laboratory research settings. This product is labeled with the required disclaimer "For Research Use Only" and is not intended for any diagnostic, therapeutic, or human use. Please consult the safety data sheet (SDS) before handling.

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

3,4-dichloro-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H15Cl2NO/c1-9-6-10(2)15(11(3)7-9)19-16(20)12-4-5-13(17)14(18)8-12/h4-8H,1-3H3,(H,19,20)

InChI Key

DFASRHYXNNGORB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,4-dichloro-N-mesitylbenzamide with key benzamide derivatives:

Compound Name R Group on Amide Nitrogen Molecular Weight Cl Positions Key Features Predicted LogP
This compound Mesityl (2,4,6-trimethylphenyl) ~318.6 3,4 High steric bulk, lipophilic ~4.5
AH-7921 [1-(Dimethylamino)cyclohexyl]methyl ~357.3 3,4 μ-opioid agonist, Schedule I narcotic ~3.8
U-47700 [2-(Dimethylamino)cyclohexyl]-N-methyl ~343.3 3,4 μ-opioid agonist, trans-isomer active ~3.5
3,4-Dichloro-N-(3-chlorophenyl)benzamide 3-Chlorophenyl ~280.5 3,4,3' Trihalogenated, hazardous per SDS ~3.9
N-Butyl-3,4-dichlorobenzamide Butyl ~246.1 3,4 Aliphatic chain, lower molecular weight ~2.7

Key Observations :

  • Steric Effects : The mesityl group in this compound introduces significant steric hindrance compared to cyclohexyl (AH-7921, U-47700) or linear alkyl (N-butyl) groups. This may reduce binding affinity to compact receptor pockets but enhance membrane permeability.

Pharmacological Activity

  • U-47700’s trans-isomer shows higher selectivity for μ-over κ-opioid receptors, contributing to its euphoric effects .
  • However, the mesityl group’s bulk may alter receptor interaction compared to AH-7921’s flexible cyclohexylmethyl group.
  • Safety Profiles : Dichlorobenzamides like 3,4-dichloro-N-(3-chlorophenyl)benzamide are associated with acute toxicity (e.g., respiratory depression), emphasizing the need for stringent handling protocols .

Preparation Methods

Procedure and Optimization

  • Reagents : 3,4-Dichlorobenzoyl chloride (1.0 equiv), mesitylamine (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).

  • Steps :

    • Dissolve mesitylamine and triethylamine in anhydrous DCM at 0°C.

    • Add 3,4-dichlorobenzoyl chloride dropwise under nitrogen.

    • Warm to room temperature and stir for 12–24 hours.

    • Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 75–85%.
Key Considerations :

  • Excess amine and base ensure complete conversion and HCl neutralization.

  • Solvent choice impacts reaction rate; DCM provides optimal solubility.

Challenges and Solutions

  • Moisture Sensitivity : 3,4-Dichlorobenzoyl chloride hydrolyzes readily, necessitating anhydrous conditions.

  • By-Product Formation : Oligomerization of mesitylamine is mitigated by controlled stoichiometry and temperature.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields through uniform heating.

Protocol

  • Reagents : Same as Method 1, with water as a solvent for heterogeneous conditions.

  • Steps :

    • Mix reactants in water (3 mL per mmol).

    • Irradiate at 50°C (20 W) for 15–20 minutes.

    • Extract with ethyl acetate and purify.

Yield : 90–95%.
Advantages :

  • Rapid reaction (<30 minutes).

  • Avoids racemization and side reactions.

Mechanochemical Ball Milling

Ball milling offers a solvent-free, eco-friendly alternative, leveraging mechanical energy to drive reactions.

Procedure

  • Reagents : 3,4-Dichlorobenzoyl chloride, mesitylamine, potassium carbonate (1.5 equiv).

  • Steps :

    • Load reagents into a stainless-steel milling jar with balls (5 mm diameter).

    • Mill at 30 Hz for 60–90 minutes.

    • Wash with water and recrystallize.

Yield : 80–88%.
Key Insights :

  • Eliminates solvent waste.

  • Suitable for scale-up with minimal purification.

ReagentHazard ClassPrecautionary Measures
3,4-Dichlorobenzoyl chlorideCorrosive (H314)Use PPE, work in a fume hood, avoid moisture.
MesitylamineIrritant (H315)Handle under nitrogen, store in airtight containers.

Waste Management

  • Aqueous layers from extractions contain trace HCl; neutralize with NaHCO3 before disposal.

Comparative Analysis of Methods

MethodYield (%)TimeSolventScalability
Direct Amidation75–8512–24 hDCMHigh
Microwave-Assisted90–9515–20 minWaterModerate
Ball Milling80–881–1.5 hSolvent-freeHigh

Trade-offs :

  • Microwave : Highest yield but limited to small batches.

  • Ball Milling : Green chemistry benefits but requires specialized equipment .

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